3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde

Organic Synthesis Heterocyclic Chemistry Reaction Optimization

Thermally unstable 2H-thiopyrans pose reproducibility challenges in research. 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde (CAS 13589-13-4) addresses this with its definitive single-crystal X-ray structure, providing a reliable benchmark for crystallographic studies, conformational analysis, and computational modeling. - X-ray validated structure for confident conformational analysis & DFT benchmarking. - Unique substitution pattern stabilizes the thiopyran core for consistent reactivity. - Published synthesis provides baseline for method development. In stock for immediate global shipping.

Molecular Formula C25H20OS
Molecular Weight 368.5 g/mol
CAS No. 13589-13-4
Cat. No. B080454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde
CAS13589-13-4
Molecular FormulaC25H20OS
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC(=C(SC2C3=CC=CC=C3)C4=CC=CC=C4)C=O
InChIInChI=1S/C25H20OS/c26-18-23-17-22(16-19-10-4-1-5-11-19)24(20-12-6-2-7-13-20)27-25(23)21-14-8-3-9-15-21/h1-15,17-18,24H,16H2
InChIKeySFSKQPYRTXDREW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde: Structural Overview


3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde is a heterocyclic organic compound belonging to the thiopyran class, specifically a 2H-thiopyran derivative. Its molecular formula is C25H20OS, and it possesses a reactive aldehyde functional group attached to the thiopyran ring . The compound has a reported melting point of 153-154 °C (recrystallized from acetone) [1]. Its structure has been definitively elucidated through X-ray diffraction studies, providing a reliable foundation for its use in research applications [2].

1

Crystallographically verified structure

Supports conformational and SAR modeling

2

Stabilized aryl-substituted thiopyran core

May improve handling and storage profile

3

Specific synthetic route required

Method compatibility must be reviewed

Why 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde Cannot Be Substituted


The 2H-thiopyran core is known for its thermal instability and non-aromatic character, making its derivatives challenging to work with and highly sensitive to structural modifications [1]. Generic substitution with simpler thiopyran aldehydes (e.g., 3,6-dihydro-2H-thiopyran-4-carbaldehyde) or even other diphenylthiopyrans fails because the specific substitution pattern of 3-benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde—with phenyl groups at the 2- and 6- positions and a benzyl group at the 3-position—is critical for stabilizing the heterocycle and dictating its unique reactivity profile . Substituting this compound could lead to altered reaction kinetics, different product distributions, or complete failure of a synthetic sequence, rendering cross-comparison of data from different thiopyran aldehydes unreliable for procurement decisions.

Synthesis route mismatch

Distinct condensation vs. bromination pathways limit direct method transfer; yield and workup may shift significantly.

Substitution pattern instability

Unsubstituted or less-arylated thiopyran analogs may exhibit lower thermal stability and altered reactivity profiles.

Reactivity outcome divergence

Phenyl and benzyl groups direct electronic and steric effects; replacing the scaffold may produce different product distributions.

Comparative Evidence for 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde


Synthetic Route Specificity

The synthesis of 3-benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde requires a specific set of conditions to succeed, which are not universally applicable to other thiopyran aldehydes. The target compound is synthesized by the condensation of 3,4-benzylenedioxyphenol with 2,6-diphenylthiophene in the presence of phosphorus pentoxide and a sulfide source . This contrasts sharply with simpler analogs, such as 3,6-dihydro-2H-thiopyran-4-carbaldehyde, which are typically prepared via different routes, such as the bromination of 3,4-dihydro-2H-thiopyran derivatives .

Synthetic Specificity
Data to verify
Condensation of 3,4-benzylenedioxyphenol with 2,6-diphenylthiophene (P2O5/sulfide) vs. bromination route for simpler analogs.
Requires method-specific expertise
Class-level inference; source review recommended
Organic Synthesis Heterocyclic Chemistry Reaction Optimization

Structural Fidelity: Single-Crystal X-ray Diffraction

The crystal and molecular structure of 3-benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde has been solved and refined to a high degree of accuracy [1]. In contrast, a search for publicly available, high-resolution crystal structures of simpler thiopyran aldehydes like 3,6-dihydro-2H-thiopyran-4-carbaldehyde yielded no comparable data .

Structural Fidelity
Cross-study comparable
Monoclinic C2; a=20.25 Å, b=6.73 Å, c=10.67 Å, β=94.70°, R=0.053 for 2043 reflections
Supports crystallographic modeling
Comparator lacks public crystallographic data
X-ray Crystallography Structural Chemistry Molecular Conformation

Aryl Substitution Stabilization and Handling

2H-Thiopyrans are generally described as exhibiting low thermal stability due to their non-aromatic electronic structure. However, derivatives with electron-withdrawing or aryl groups can be stabilized [1]. The target compound, with its multiple phenyl substituents, is an example of a stabilized 2H-thiopyran derivative [2]. This contrasts with simpler thiopyran aldehydes, like 3,6-dihydro-2H-thiopyran-4-carbaldehyde, which may exhibit greater instability.

Aryl Stabilization
Class-level inference
Multiple aryl substituents may enhance thermal stability of the 2H-thiopyran core.
May improve handling profile
No quantitative stability data available
Chemical Stability Heterocycle Stability Storage Guidelines

Application Scenarios for 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde


Crystallographic and Conformational Analysis Benchmark

Given the availability of a high-quality, published single-crystal X-ray diffraction structure [1], this compound serves as an excellent benchmark for crystallographic studies, conformational analysis, and computational modeling of substituted 2H-thiopyrans. Its well-defined structure provides a reliable reference point for understanding the steric and electronic effects of multiple aryl substituents on the thiopyran ring system [1].

Scaffold for Method Development in 2H-Thiopyran Synthesis

The documented, albeit challenging, synthetic procedure makes this compound a valuable target for developing improved synthetic methodologies for stabilized 2H-thiopyrans. Researchers focused on optimizing yields, reducing hazardous reagents, or exploring alternative routes can use this compound as a model substrate due to the existing baseline data on its synthesis and characterization.

Probe for Substituent Effects on Thiopyran Reactivity

The compound's unique substitution pattern—with phenyl and benzyl groups—offers a distinct platform for probing the influence of steric bulk and electronic effects on the reactivity of the thiopyran ring and the aldehyde moiety. Studies comparing its reaction kinetics and selectivity against less-substituted thiopyran aldehydes (e.g., 3,6-dihydro-2H-thiopyran-4-carbaldehyde) could yield valuable insights into heterocyclic chemistry .

Application
Selection Property
Validation Focus
Crystallographic benchmarking
X-ray structure resolution
Conformational modeling review
Thiopyran synthesis research
Synthetic route specificity
Reaction condition optimization
Substituent effect studies
Substituent pattern stability
Substituent effect comparison

Technical Documentation Hub

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